molecular formula C8H8N4O6 B14376249 N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide CAS No. 88140-48-1

N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide

Cat. No.: B14376249
CAS No.: 88140-48-1
M. Wt: 256.17 g/mol
InChI Key: LRDNONBXOOTTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide is a chemical compound with the molecular formula C8H8N4O6. It is known for its unique structure, which includes both amino and nitro functional groups, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide typically involves the nitration of 2-amino-6-hydroxyacetanilide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, its nitro groups can participate in electron transfer reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-3,5-dinitrophenyl)acetamide
  • 2-Chloro-N-(2-hydroxy-3,5-dinitrophenyl)acetamide ammoniate
  • N-(2-Hydroxy-5-nitrophenyl)acetamide

Uniqueness

N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

88140-48-1

Molecular Formula

C8H8N4O6

Molecular Weight

256.17 g/mol

IUPAC Name

N-(2-amino-6-hydroxy-3,5-dinitrophenyl)acetamide

InChI

InChI=1S/C8H8N4O6/c1-3(13)10-7-6(9)4(11(15)16)2-5(8(7)14)12(17)18/h2,14H,9H2,1H3,(H,10,13)

InChI Key

LRDNONBXOOTTRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.